![molecular formula C20H15FN4O2 B10854830 3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)
3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APX2039 is an orally active inhibitor of the fungal Gwt1 enzyme. It is a prodrug of the novel Gwt2096 inhibitor APX1. APX2039 exhibits potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii. It blocks the localization of glycosylphosphatidylinositol-anchored cell wall mannoproteins, making it a promising candidate for the treatment of cryptococcal meningitis .
Preparation Methods
The synthesis of APX2039 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
APX2039 undergoes various chemical reactions, including:
Oxidation: APX2039 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: APX2039 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
APX2039 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of the Gwt1 enzyme.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential to treat fungal infections.
Medicine: Explored as a treatment for cryptococcal meningitis, particularly in immunocompromised patients.
Industry: Potential applications in the development of new antifungal therapies and as a reference compound in pharmaceutical research
Mechanism of Action
APX2039 exerts its effects by inhibiting the fungal Gwt1 enzyme, which is essential for the biosynthesis of glycosylphosphatidylinositol-anchored cell wall mannoproteins. This inhibition disrupts the localization of these proteins, leading to impaired cell wall integrity and ultimately fungal cell death. The molecular targets involved include the Gwt1 enzyme and the pathways associated with glycosylphosphatidylinositol biosynthesis .
Comparison with Similar Compounds
APX2039 is compared with other similar compounds, such as:
APX001A: Another Gwt1 inhibitor with similar antifungal activity.
APX2020: A related compound with a different spectrum of activity.
APX2041: Exhibits similar inhibitory effects but with varying potency. APX2039 is unique due to its potent activity against Cryptococcus species and its ability to block glycosylphosphatidylinositol-anchored cell wall mannoproteins
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C20H15FN4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[3-[[4-(6-fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H15FN4O2/c21-18-4-1-5-19(24-18)26-15-8-6-13(7-9-15)11-14-12-17(27-25-14)16-3-2-10-23-20(16)22/h1-10,12H,11H2,(H2,22,23) |
InChI Key |
HSPXTNVHQPVEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)OC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


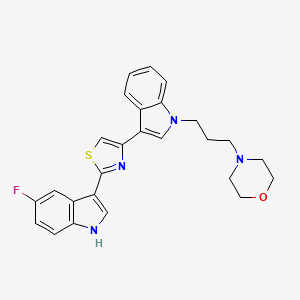
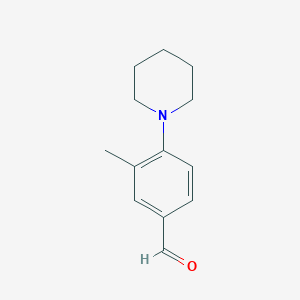

![benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854762.png)
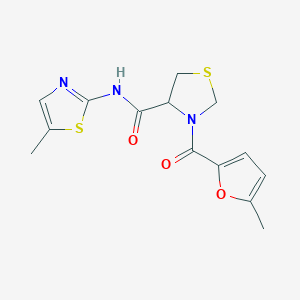
![(2R)-2-[(5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854768.png)

![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
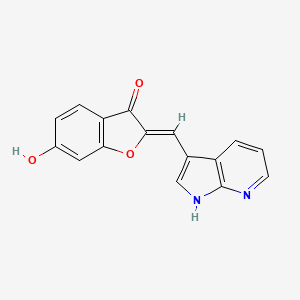
![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)
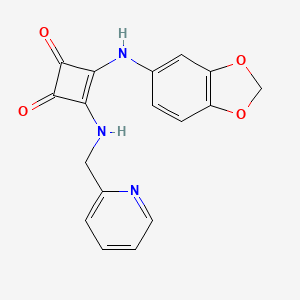
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
